molecular formula C10H14ClNO2 B1376731 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol CAS No. 1226423-11-5

3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol

Cat. No.: B1376731
CAS No.: 1226423-11-5
M. Wt: 215.67 g/mol
InChI Key: KKCSHZDEMKHFGG-UHFFFAOYSA-N
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Description

3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol is an organic compound that features a unique combination of functional groups, including an amino group, a chloro-substituted aromatic ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 2-methoxyphenylpropane, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the reduction of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloro group or to convert the amino group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4-methoxyphenyl)propan-1-ol: Similar structure but with a different position of the methoxy group.

    3-Amino-1-(5-chloro-2-hydroxyphenyl)propan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-Amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

3-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methoxy group influences its electronic properties and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-amino-1-(5-chloro-2-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-14-10-3-2-7(11)6-8(10)9(13)4-5-12/h2-3,6,9,13H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCSHZDEMKHFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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